INT-777

Übersicht

Beschreibung

INT-777 ist eine semisynthetische Gallensäure, die als potenter Agonist des G-Protein-gekoppelten Rezeptors TGR5 wirkt. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen in verschiedenen Bereichen, darunter Neurologie, Endokrinologie und Stoffwechselstörungen, großes Interesse geweckt .

Wissenschaftliche Forschungsanwendungen

INT-777 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neurologie: Es wurde gezeigt, dass this compound die periphere Nervenregeneration fördert, indem es den cAMP-abhängigen Proteinkinase-A-Signalweg in Schwann-Zellen aktiviert. .

Endokrinologie und Stoffwechsel: this compound ist an der Regulierung der Glukosehomöostase und des Energieaufwands beteiligt.

Entzündung und Immunologie: This compound hat entzündungshemmende Eigenschaften und reduziert Neuroinflammation und Mikroglia-Aktivierung in verschiedenen Krankheitsmodellen

Herz-Kreislauf-Forschung: This compound wurde hinsichtlich seines Potenzials untersucht, Atherosklerose zu reduzieren und die Herz-Kreislauf-Gesundheit zu verbessern, indem der Lipidstoffwechsel moduliert wird.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Aktivierung des TGR5-Rezeptors aus. Durch die Bindung an TGR5 löst this compound eine Kaskade von intrazellulären Signalwegen aus, darunter der cAMP/PKA-Signalweg. Diese Aktivierung führt zu verschiedenen physiologischen Reaktionen, wie z. B. erhöhtem Energieaufwand, gesteigerter Insulinsensitivität und reduzierter Entzündung . Zu den molekularen Zielstrukturen von this compound gehören Schlüsselproteine, die an der Stoffwechselregulation beteiligt sind, wie z. B. Glucagon-like Peptid 1 und Insulin .

Wirkmechanismus

Target of Action

INT-777 is a potent agonist of the TGR5 receptor . TGR5, also known as G-protein-coupled bile acid receptor 1, is a receptor that plays a significant role in various physiological processes, including lipid, glucose, and overall energy metabolism .

Mode of Action

This compound interacts with its primary target, the TGR5 receptor, to induce a series of biochemical reactions. It has been shown to increase the production of cyclic AMP (cAMP) in a dependent manner . This interaction results in the activation of the TGR5/cAMP/PKA signaling pathway .

Biochemical Pathways

The activation of the TGR5 receptor by this compound leads to increased production of cAMP, which in turn activates the Protein Kinase A (PKA) pathway . This pathway plays a crucial role in various cellular processes, including cell migration . Furthermore, this compound has been found to be involved in the NLRP3 inflammasome pathway, which plays an important role in inflammatory diseases .

Result of Action

This compound has been shown to have various molecular and cellular effects. For instance, it has been found to promote peripheral nerve regeneration and functional recovery after injury . In primary Schwann cells, this compound stimulated myelin gene expression and cell migration . It also attenuates oxidative stress and neuronal apoptosis via the TGR5/cAMP/PKA signaling pathway .

Biochemische Analyse

Biochemical Properties

INT-777 plays a crucial role in biochemical reactions by activating TGR5, a G-protein-coupled receptor. This activation leads to an increase in cyclic AMP (cAMP) levels, which subsequently triggers various downstream signaling pathways. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to increase the production of ATP in human intestinal endocrine cells (NCI-H716) in a cAMP-dependent manner . Additionally, this compound interacts with the cystic fibrosis transmembrane conductance regulator (CFTR) in airway epithelial cells, promoting chloride secretion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In Schwann cells, this compound promotes peripheral nerve regeneration by activating the cAMP-dependent protein kinase A (PKA) pathway . In human retinal vascular endothelial cells, this compound ameliorates mitochondrial homeostasis by regulating the PKCδ/Drp1-HK2 signaling pathway . Furthermore, this compound has been shown to reduce inflammation and oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TGR5, leading to the activation of cAMP and subsequent activation of PKA . This activation triggers various downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation. This compound also influences gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) . Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a rat model of sepsis, this compound treatment significantly improved cognitive function and reduced neuroinflammation over a period of 15-20 days . The stability and degradation of this compound have also been studied, with findings indicating that the compound remains stable and effective over extended periods in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on peripheral nerve regeneration, this compound was administered at doses of 10 μg/kg, 30 μg/kg, and 90 μg/kg, with the medium and high doses showing significant improvements in neurological performance . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of TGR5. This activation leads to increased energy expenditure and reduced hepatic steatosis and adiposity in mice subjected to diet-induced obesity . This compound also influences the bile acid-TGR5-GLP-1 axis, which plays a crucial role in glucose metabolism and insulin secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, this compound has been shown to be effectively delivered to the lumen of intrahepatic bile ducts, where it stimulates the apical side of ciliated cholangiocytes . This targeted distribution is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is localized to multiple subcellular compartments, including the apical plasma, ciliary, and nuclear membranes of cholangiocytes . This localization determines the functional response of cells to bile acid signaling, with TGR5 agonists inducing different effects in ciliated and nonciliated cells. This compound’s ability to modulate mitochondrial dynamics and autophagy further highlights its importance in maintaining cellular homeostasis .

Vorbereitungsmethoden

INT-777 wird über einen semisynthetischen Weg synthetisiert. Der Prozess beinhaltet die Modifikation natürlicher Gallensäuren. . Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um die gewünschten Modifikationen zu ermöglichen. Industrielle Produktionsmethoden für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute erzielt wird, die oft 98 % übersteigt .

Analyse Chemischer Reaktionen

INT-777 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine Aktivität verändert.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Derivate von this compound mit modifizierten funktionellen Gruppen .

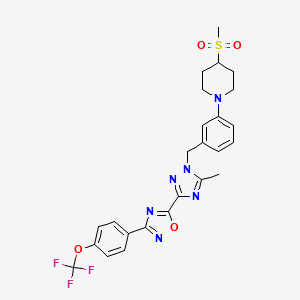

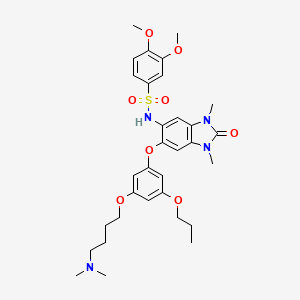

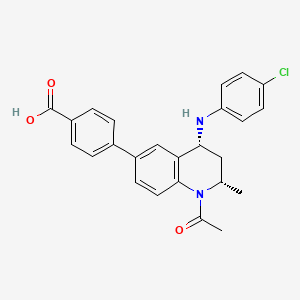

Vergleich Mit ähnlichen Verbindungen

INT-777 ist unter den TGR5-Agonisten aufgrund seiner spezifischen Modifikationen einzigartig, die eine hohe Potenz und Selektivität für den TGR5-Rezeptor verleihen. Zu ähnlichen Verbindungen gehören:

Lithocholsäure (LCA): Ein weiterer TGR5-Agonist, jedoch mit geringerer Potenz im Vergleich zu this compound.

6-Ethyl-23(S)-Methylcholsäure (S-EMCA): Eine eng verwandte Verbindung mit ähnlichen Modifikationen, jedoch unterschiedlichen biologischen Aktivitäten.

Betulinsäure: Eine natürliche Verbindung mit TGR5-Agonistenaktivität, jedoch weniger selektiv und potent als this compound.

This compound zeichnet sich durch seine hohe Wirksamkeit bei der Aktivierung von TGR5 und seine breite Palette an therapeutischen Anwendungen aus .

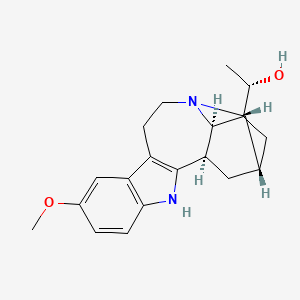

Eigenschaften

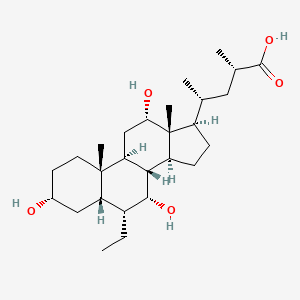

IUPAC Name |

(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-IRRLEISYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199796-29-6 | |

| Record name | INT 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INT-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

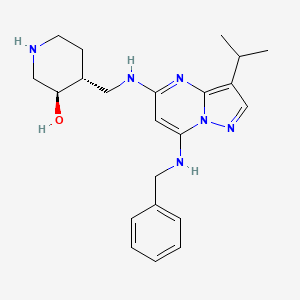

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)